molecular formula C22H28N2O3 B1247889 Voacangine

Voacangine

Cat. No.: B1247889
M. Wt: 368.5 g/mol
InChI Key: MMAYTCMMKJYIAM-PHKAQXKASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The extraction of voacangine typically involves isolating total alkaloids from the root bark of Voacanga africana. The process begins with boiling the powdered root with dilute lemon juice, which effectively separates the alkaloids. The filtered extract is then made basic with ammonia, leading to a stable solid precipitate of total alkaloid . Further refinement involves precipitating the total alkaloid hydrochloride from an acetone extract using concentrated hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory extraction process but on a larger scale. The process involves the extraction of total alkaloids from the plant material, followed by purification and crystallization to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Voacangine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other compounds, such as ibogaine .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed: The major products formed from the reactions involving this compound include ibogaine and other related alkaloids. These products are of significant interest due to their pharmacological properties .

Comparison with Similar Compounds

Voacangine is similar to other iboga alkaloids such as ibogaine, voacamine, and tabersonine. it is unique in its specific pharmacological properties and its role as a precursor for ibogaine synthesis . This compound’s ability to inhibit acetylcholinesterase and VEGFR2 kinase activity distinguishes it from other related compounds .

List of Similar Compounds:
  • Ibogaine
  • Voacamine
  • Tabersonine
  • Voacristine
  • Coronaridine
  • Tabernanthine
  • Iboxygaine
  • Voacorine
  • Conoduramine

This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

methyl (1S,15R,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate

InChI

InChI=1S/C22H28N2O3/c1-4-14-9-13-11-22(21(25)27-3)19-16(7-8-24(12-13)20(14)22)17-10-15(26-2)5-6-18(17)23-19/h5-6,10,13-14,20,23H,4,7-9,11-12H2,1-3H3/t13-,14+,20+,22-/m1/s1

InChI Key

MMAYTCMMKJYIAM-PHKAQXKASA-N

SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC

Isomeric SMILES

CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC

Canonical SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC

Pictograms

Irritant

Synonyms

voacangine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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